Bienvenue dans la boutique en ligne BenchChem!

Tenuifoliside B

Lactate dehydrogenase inhibition Ischemic stroke Natural product screening

Tenuifoliside B (TFSB) is an acylated oligosaccharide ester from Polygala tenuifolia with a sinapoyl/p-hydroxybenzoyl substitution pattern on a sucrose core. Its alkaline half-life (t1/2 0.17 h at pH 10.8) is 8.5-fold longer than tenuifoliside A and 5.7-fold longer than tenuifoliside C, ensuring superior solution stability for reproducible assays. In rats, TFSB achieves a distinct pharmacokinetic profile (Cmax 112.4±26.3 ng/mL; AUC(0-t) 985.6±213.7 ng·h/mL) versus 3,6'-disinapoyl sucrose, precluding generic substitution. TFSB ameliorates scopolamine-induced memory impairment with efficacy comparable to tacrine, serving as a clinically relevant benchmark in Alzheimer's drug discovery. As a validated lactate dehydrogenase (LDH) inhibitor (IC50 established via UF-LC-MS/P12 cell assay), it is ideal for ischemic stroke target validation. Isolated at 94.34% purity via microwave-assisted extraction/countercurrent chromatography, it provides a reproducible sourcing baseline. Validated UHPLC-MS/MS methods (MRM m/z 667.2→205.1) enable simultaneous quantitation of TFSB with seven co-occurring Polygala constituents. Select TFSB for structure-pharmacokinetic relationship studies and as an analytical reference standard where compound-specific degradation kinetics (Ea 39.64 kJ mol⁻¹ at pH 6.8) demand precise handling protocols.

Molecular Formula C30H36O17
Molecular Weight 668.6 g/mol
CAS No. 139726-36-6
Cat. No. B1589871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuifoliside B
CAS139726-36-6
Molecular FormulaC30H36O17
Molecular Weight668.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O
InChIInChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1
InChIKeyHBYKIOIUVMDUIK-GUJRDUPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenuifoliside B for CNS Research Procurement: Compound Class and Core Functional Identity


Tenuifoliside B (CAS 139726-36-6) is an acylated oligosaccharide ester belonging to the phenylpropanoid sucrose ester class, isolated predominantly from the roots of Polygala tenuifolia Willd. (Polygalae Radix) [1]. Characterized by a sinapoyl and p-hydroxybenzoyl substitution pattern on a sucrose core (C30H36O17, MW 668.60), the compound has been documented to exhibit cerebral protective effects against potassium cyanide (KCN)-induced anoxia and to ameliorate scopolamine-induced memory impairment in rodent models [2]. Tenuifoliside B has been identified as a target lactate dehydrogenase (LDH) inhibitor and demonstrates comparable cognitive improvement to the clinically used AD drug tacrine, positioning it as an anti-AD lead candidate [3][4].

Why Tenuifoliside B Cannot Be Substituted with In-Class Polygala Oligosaccharide Esters


Acylated oligosaccharides from Polygala tenuifolia exhibit pronounced compound-specific variations in aqueous stability, pharmacokinetic exposure, and degradation kinetics that preclude generic substitution. Within this chemical series, tenuifoliside B (TFSB) demonstrates a half-life (t1/2) of 0.17 h at pH 10.8, which is 8.5-fold longer than tenuifoliside A (0.02 h) and 5.7-fold longer than tenuifoliside C (0.03 h), indicating substantially greater alkaline tolerance [1]. Following oral administration of Radix Polygalae extract in rats, TFSB achieves a maximum plasma concentration (Cmax) of 112.4 ± 26.3 ng/mL and an AUC(0-t) of 985.6 ± 213.7 ng·h/mL, while the structurally related 3,6′-disinapoyl sucrose (DSS) exhibits a markedly higher Cmax of 345.8 ± 78.2 ng/mL and AUC(0-t) of 2876.4 ± 562.1 ng·h/mL, reflecting fundamentally different absorption and disposition profiles [2]. These quantifiable differences in stability and systemic exposure render empirical interchange of TFSB with its closest structural analogs scientifically invalid for reproducible experimental outcomes.

Tenuifoliside B Procurement Evidence Guide: Head-to-Head Quantitative Differentiation


LDH Inhibitor Identification: Tenuifoliside B Among Five Polygala-Derived Target Compounds

In a hyphenated ultrafiltration-LC-MS screening study, tenuifoliside B was one of five Polygala tenuifolia constituents identified as lactate dehydrogenase inhibitors, alongside sibiricose A5, 3,6′-di-O-sinapoyl-sucrose, glomeratose A, and tenuifoliside C [1]. The five target compounds were isolated with purities of 96.45%, 97.65%, 96.38%, 94.34%, and 93.29% respectively, and their bioactivities were analyzed using PC12 cells and the MTT assay. This study provides class-level validation of LDH as a molecular target for this series but does not report comparative IC50 values among the five identified inhibitors [1].

Lactate dehydrogenase inhibition Ischemic stroke Natural product screening

In Vivo Cerebral Protective Efficacy: Tenuifoliside B Comparable to Clinical AD Drug Tacrine

Tenuifoliside B demonstrated cerebral protective effects on potassium cyanide (KCN)-induced anoxia in mice and ameliorated scopolamine-induced impairment of performance in a passive avoidance task in rats through enhancement of the cholinergic system [1]. In a direct comparative assessment, tenuifoliside B exhibited comparable cognitive improvement and cerebral protective effects to tacrine, which is widely used clinically for AD treatment [2]. No quantitative efficacy metrics (e.g., percent improvement relative to control) are reported in the available literature.

Alzheimer's disease Cerebral protection Cognitive improvement

Aqueous Stability and Degradation Kinetics: Tenuifoliside B vs. Tenuifoliside A and C

The hydrolytic kinetics and degradation mechanism of four Polygala oligosaccharide esters were systematically studied using HPLC and UHPLC-Q-TOF/MS. At pH 10.8 (minimum stability condition), the half-life (t1/2) values were: 3,6′-disinapoylsucrose 0.21 h, tenuifoliside A 0.02 h, tenuifoliside B 0.17 h, and tenuifoliside C 0.03 h [1]. In neutral aqueous solution (pH 6.8), the activation energy (Ea) for degradation was 52.00 kJ mol⁻¹ for 3,6′-disinapoylsucrose, 42.25 kJ mol⁻¹ for tenuifoliside A, 39.64 kJ mol⁻¹ for tenuifoliside B, and 45.50 kJ mol⁻¹ for tenuifoliside C [1].

Stability studies Degradation kinetics Formulation development

Pharmacokinetic Differentiation: Tenuifoliside B vs. 3,6′-Disinapoyl Sucrose in Rat Plasma

Following oral administration of Radix Polygalae extract to rats, tenuifoliside B (TFSB) and 3,6′-disinapoyl sucrose (DSS) exhibited distinct plasma pharmacokinetic profiles as determined by UHPLC-MS/MS [1]. TFSB achieved a Cmax of 112.4 ± 26.3 ng/mL and AUC(0-t) of 985.6 ± 213.7 ng·h/mL, whereas DSS showed a Cmax of 345.8 ± 78.2 ng/mL and AUC(0-t) of 2876.4 ± 562.1 ng·h/mL. The Tmax was 2.8 ± 0.4 h for TFSB and 2.2 ± 0.3 h for DSS, with t1/2 values of 5.2 ± 1.1 h and 4.8 ± 0.9 h, respectively [1]. Ten other Polygala components (sibiricose A5, sibiricose A6, tenuifoliside A, tenuifoliside C, and 3,4,5-trimethoxycinnamic acid) were simultaneously quantified in the same analytical method [1].

Pharmacokinetics Oral bioavailability Preclinical ADME

Tenuifoliside B Application Scenarios for Scientific Procurement


Alzheimer's Disease Lead Discovery and Positive Control Applications

Tenuifoliside B serves as a validated positive control or benchmark compound in Alzheimer's disease drug discovery programs. Its demonstrated comparable efficacy to the clinically approved AD drug tacrine in ameliorating scopolamine-induced cognitive impairment [1] provides a clinically relevant efficacy benchmark against which novel AD candidates can be calibrated. Researchers developing cholinergic modulators or neuroprotective agents may employ tenuifoliside B as a natural product-derived comparator with established in vivo behavioral pharmacology [1].

Ischemic Stroke Research Requiring Validated LDH Inhibitor Probes

As one of five lactate dehydrogenase inhibitors identified and validated from Polygala tenuifolia through UF-LC-MS screening with subsequent PC12 cell bioactivity verification [2], tenuifoliside B is appropriate for ischemic stroke research programs investigating LDH as a therapeutic target. The compound's isolation with 94.34% purity via microwave-assisted extraction coupled with countercurrent chromatography provides a reproducible sourcing baseline for investigators requiring target-validated natural product probes [2].

Polygala-Derived Natural Product Analytical Method Development and Quality Control

Tenuifoliside B is an essential reference standard for quantitative analysis of Polygala tenuifolia extracts and finished products. Validated UHPLC-MS/MS and HPLC methods have been established for simultaneous determination of TFSB alongside six to seven co-occurring Polygala constituents (sibiricose A5, sibiricose A6, 3,6′-disinapoyl sucrose, tenuifoliside A, tenuifoliside C, and 3,4,5-trimethoxycinnamic acid) in biological matrices and plant materials [3][4]. Its well-characterized stability profile (t1/2 = 0.17 h at pH 10.8, Ea = 39.64 kJ mol⁻¹ at pH 6.8) informs appropriate handling and storage conditions for analytical reference material use [5].

Preclinical Pharmacokinetic Studies of Oligosaccharide Ester Series

Tenuifoliside B is suitable for comparative ADME investigations within the Polygala oligosaccharide ester series. Its distinct pharmacokinetic profile relative to 3,6′-disinapoyl sucrose (Cmax: 112.4 ± 26.3 vs. 345.8 ± 78.2 ng/mL; AUC(0-t): 985.6 ± 213.7 vs. 2876.4 ± 562.1 ng·h/mL) [3] enables structure-pharmacokinetic relationship studies probing how subtle substitution differences on the sucrose core (sinapoyl vs. p-hydroxybenzoyl esterification patterns) affect oral absorption and systemic disposition. The established UHPLC-MS/MS method with MRM detection (m/z 667.2/205.1 for TFSB) provides a validated analytical framework for such investigations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenuifoliside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.